molecular formula C22H21N5O4 B11024994 2-(3-methoxypropyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide

2-(3-methoxypropyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11024994
M. Wt: 419.4 g/mol
InChI Key: VDCIETBYEWZHMN-UHFFFAOYSA-N
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Description

This compound features a 1,3-dioxoisoindole core substituted with a 3-methoxypropyl group at position 2 and a carboxamide-linked phenyl ring bearing a 1,2,4-triazole moiety at position 5 (Figure 1). The isoindole-dione scaffold is known for its electron-deficient aromatic system, which facilitates π-π stacking interactions in biological targets. The 3-methoxypropyl side chain enhances solubility in polar solvents, while the triazole substituent provides hydrogen-bonding capacity, a critical feature for receptor binding .

Structural elucidation of such compounds often employs X-ray crystallography, with SHELX software (e.g., SHELXL, SHELXS) being widely used for refinement and validation of crystallographic data .

Properties

Molecular Formula

C22H21N5O4

Molecular Weight

419.4 g/mol

IUPAC Name

2-(3-methoxypropyl)-1,3-dioxo-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]isoindole-5-carboxamide

InChI

InChI=1S/C22H21N5O4/c1-31-10-2-9-27-21(29)18-8-5-16(11-19(18)22(27)30)20(28)25-17-6-3-15(4-7-17)12-26-14-23-13-24-26/h3-8,11,13-14H,2,9-10,12H2,1H3,(H,25,28)

InChI Key

VDCIETBYEWZHMN-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxypropyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step synthetic routes. One common approach is the condensation of 3-methoxypropylamine with phthalic anhydride to form the isoindole core. This intermediate is then reacted with 4-(1H-1,2,4-triazol-1-ylmethyl)benzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxypropyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl groups in the isoindole ring can be reduced to form alcohols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxypropyl group can yield methoxypropanoic acid, while reduction of the carbonyl groups can produce dihydroxy derivatives .

Mechanism of Action

The mechanism of action of 2-(3-methoxypropyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. The triazole moiety can form hydrogen bonds and coordinate with metal ions, which allows it to inhibit enzymes by binding to their active sites. This compound has been shown to inhibit the biosynthesis of strigolactones, which are plant hormones involved in various growth processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name & ID Core Structure Key Substituents Pharmacological Relevance
Target Compound: 2-(3-Methoxypropyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide 1,3-Dioxoisoindole 3-Methoxypropyl (position 2); Triazole-phenyl carboxamide (position 5) Potential kinase inhibitor
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide Benzodioxole-imine hybrid Chlorophenyl hydrazinecarboxamide; Imidazole-propylidene Antifungal/antimicrobial activity
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide Benzimidazole 3,4-Dimethoxyphenyl; 4-Methoxyphenyl carboxamide Anticancer (tubulin inhibition)
2-(2-Methoxyethyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide 1,3-Dioxoisoindole 2-Methoxyethyl (position 2); Thiazole carboxamide (position 5) Unknown (structural analogue)

Core Structure Comparison

  • Target Compound : The 1,3-dioxoisoindole core is electron-deficient, favoring interactions with ATP-binding pockets in kinases.
  • Benzimidazole Derivative : The benzimidazole core is less electron-deficient but offers greater conformational flexibility, which may enhance binding to tubulin.
  • Thiazole-substituted Isoindole : Shares the isoindole-dione core but replaces triazole with thiazole, altering hydrogen-bonding capacity.

Substituent Analysis

  • Triazole vs. Imidazole/Thiazole : The 1,2,4-triazole group in the target compound provides two nitrogen atoms capable of hydrogen bonding, compared to one in imidazole or thiazole . This may enhance binding affinity in kinase targets.
  • Methoxypropyl vs.
  • Phenyl Substituents : The 4-methoxyphenyl group in contributes to solubility but lacks the heteroaromaticity of the triazole-phenyl group in the target compound.

Pharmacological Implications

  • Kinase Inhibition : The target compound’s triazole-phenyl carboxamide may mimic adenine in ATP-binding sites, a feature absent in benzodioxole and benzimidazole derivatives.
  • Solubility : The 3-methoxypropyl group likely enhances aqueous solubility compared to the shorter methoxyethyl chain in .
  • Synthetic Feasibility : Compounds like and the target compound require multi-step syntheses, but the triazole moiety introduces additional complexity in purification .

Research Findings and Data Gaps

  • Crystallographic Validation : The structure of was confirmed via single-crystal X-ray analysis , while similar methods (e.g., SHELX refinement ) are presumed for the target compound.
  • Biological Activity: No explicit activity data for the target compound is available in the provided evidence.

Biological Activity

The compound 2-(3-methoxypropyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its anticancer and antimicrobial effects, as well as its mechanism of action.

Chemical Structure and Properties

The compound's structure features a complex arrangement of functional groups that contribute to its biological activity. The presence of the triazole moiety is particularly noteworthy due to its established role in medicinal chemistry.

PropertyValue
Molecular FormulaC₁₅H₁₈N₄O₃
Molecular Weight302.33 g/mol
LogP2.6
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

Anticancer Activity

Recent studies have demonstrated that derivatives similar to the compound exhibit significant anticancer properties. For instance, a related triazole compound was shown to inhibit the growth of various cancer cell lines with IC50 values ranging from 1.1 μM to 4.9 μM against MCF-7 and HCT-116 cells .

The mechanism of action is primarily attributed to the inhibition of thymidylate synthase (TS) , an enzyme critical for DNA synthesis. Compounds with similar structures have displayed TS inhibition with IC50 values lower than standard chemotherapeutics like doxorubicin and 5-fluorouracil .

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives tested against Staphylococcus aureus and Escherichia coli exhibited significant growth inhibition . The effectiveness of these compounds suggests a dual-action mechanism that could be beneficial in treating infections alongside cancer.

Case Studies

A recent study synthesized various triazole derivatives and evaluated their biological activities. Among them, one compound demonstrated superior activity against three cancer cell lines (MCF-7, HepG2, HCT-116) with IC50 values significantly lower than traditional drugs .

Another research effort focused on a series of oxadiazole and triazole hybrids, revealing that incorporation of these heterocycles enhances anticancer efficacy through TS inhibition .

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Thymidylate Synthase : This leads to decreased dTTP levels and disruption of DNA synthesis.
  • Induction of Apoptosis : Compounds targeting TS often trigger programmed cell death pathways in cancer cells.
  • Antimicrobial Effects : The structural features may interfere with bacterial cell wall synthesis or function.

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